molecular formula C13H13BrO4 B2810254 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid CAS No. 385390-94-3

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid

Cat. No.: B2810254
CAS No.: 385390-94-3
M. Wt: 313.147
InChI Key: LXKISVZLLQENGS-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is a halogenated benzofuran derivative distinguished by its substituents:

  • Bromo at position C6 (electron-withdrawing, enhancing electrophilic reactivity).
  • tert-Butyl at position C2 (bulky group, increasing steric hindrance and lipophilicity).
  • Hydroxyl at position C5 (hydrogen-bond donor, influencing solubility and intermolecular interactions).
  • Carboxylic acid at position C3 (acidic functional group, enabling salt formation and hydrogen bonding).

This compound’s structural complexity and functional diversity make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-13(2,3)11-10(12(16)17)6-4-8(15)7(14)5-9(6)18-11/h4-5,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKISVZLLQENGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the cyclization of a suitable precursor, such as 2-(tert-butyl)-5-hydroxyphenylacetic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction leads to the formation of the benzofuran ring system, followed by bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced reaction monitoring techniques can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.

Major Products Formed

    Oxidation: Formation of 6-Bromo-2-(tert-butyl)-5-oxobenzofuran-3-carboxylic acid.

    Reduction: Formation of 6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-methanol.

    Substitution: Formation of 6-Azido-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid or 6-Thiocyanato-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid.

Scientific Research Applications

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. For example, its hydroxyl and carboxylic acid groups may form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Methylated/Halogenated Derivatives ()
  • Compound III : Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

    • Substituents : Methyl at C2, dibromoacetyl at C6, bromo at C3.
    • Key Difference : Acetyl halogenation at C6 introduces additional bromine atoms, enhancing molecular weight (vs. tert-butyl in target) and altering electronic properties.
    • Synthesis : Halogenation of acetyl group via dimethyl sulfate methylation .
  • Compound VI: Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Substituents: Chlorine at C4 and dichloroacetyl at C4.
Target Compound vs. Ethyl Ester Derivatives ()
  • Ethyl 6-bromo-5-((2,5-dimethylbenzyl)oxy)-2-phenylbenzofuran-3-carboxylate ():

    • Substituents : Benzyloxy at C5, phenyl at C2.
    • Key Difference : Bulky phenyl and benzyloxy groups increase lipophilicity (XLogP3 ~5.7) but reduce solubility compared to the target’s hydroxyl and carboxylic acid groups .
  • Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (): Substituents: Methyl at C2, propenoxy at C4. Key Difference: The propenoxy chain introduces conformational flexibility, contrasting with the rigid tert-butyl group in the target .
Target Compound vs. Methoxyphenyl-Substituted Analog ()
  • 6-Bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]-3-benzofurancarboxylic acid (CAS 2095616-86-5): Substituents: Branched methoxyphenyl group at C2.

Physicochemical Properties

Property Target Compound Ethyl Ester () Methoxyphenyl Analog ()
Molecular Weight ~370 g/mol (estimated) 415.3 g/mol ~400 g/mol (estimated)
XLogP3 ~3.5 (predicted) 5.7 ~4.2 (predicted)
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid) 0 1 (carboxylic acid)
Key Functional Groups Carboxylic acid, hydroxyl Ester, benzyloxy Carboxylic acid, methoxy

Notes:

  • The target’s carboxylic acid and hydroxyl groups enhance aqueous solubility compared to ester derivatives.
  • tert-Butyl and methoxyphenyl substituents increase logP values, favoring membrane permeability but reducing solubility.

Structural Analysis Techniques

  • X-ray Crystallography : Used for compound VI () and likely applicable to the target compound for confirming stereochemistry and intermolecular interactions .
  • Software : SHELX programs () and ORTEP-3 () are standard tools for refining crystallographic data .

Biological Activity

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C13H13BrO4
  • Molar Mass: 313.15 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study assessed various benzofuran analogs against different cancer cell lines, revealing that compounds with specific substitutions at the benzofuran core demonstrate enhanced cytotoxicity.

CompoundCell Line TestedIC50 (µM)
This compoundA549 (lung)12.5
This compoundHT-29 (colon)10.0
Combretastatin-A4 (Standard)A549 (lung)15.0

The compound exhibited an IC50 value of 10.0 µM against HT-29 cells, indicating potent antiproliferative activity compared to standard drugs like Combretastatin-A4, which had an IC50 of 15.0 µM .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects. A study on related benzofuran derivatives reported strong antibacterial activity against various strains of bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.4
Escherichia coli8.0
Klebsiella pneumoniae16.0

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
  • Antimicrobial Action: It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death.
  • Receptor Interaction: The compound can interact with specific cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives, including this compound:

Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy .

Case Study 2: Antibacterial Properties
A clinical microbiology study tested the antibacterial effects of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential application in antibiotic development .

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